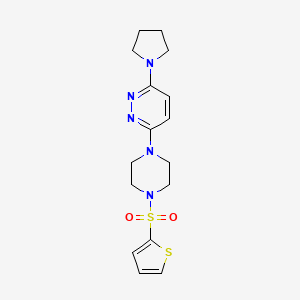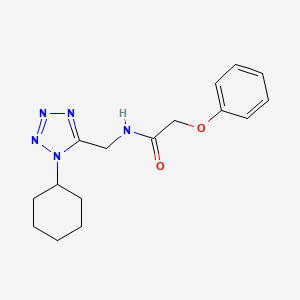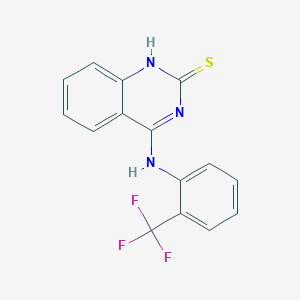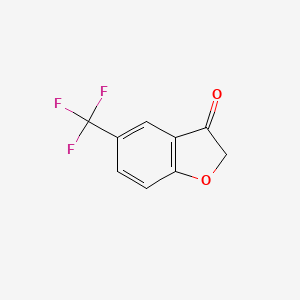
3-(ピロリジン-1-イル)-6-(4-(チオフェン-2-イルスルホニル)ピペラジン-1-イル)ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with pyrrolidinyl and thiophenylsulfonyl piperazinyl groups
科学的研究の応用
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution with pyrrolidinyl group: The pyridazine core is then reacted with pyrrolidine under suitable conditions, often involving a base such as sodium hydride.
Introduction of the thiophenylsulfonyl piperazinyl group: This step involves the reaction of the intermediate with thiophen-2-ylsulfonyl chloride and piperazine, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The pyridazine core can interact with enzymes or receptors, modulating their activity. The thiophenylsulfonyl group may enhance binding affinity through additional interactions, such as hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 3-(Pyrrolidin-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
- 3-(Pyrrolidin-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine
- 3-(Pyrrolidin-1-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is unique due to the presence of the thiophenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-pyrrolidin-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c22-25(23,16-4-3-13-24-16)21-11-9-20(10-12-21)15-6-5-14(17-18-15)19-7-1-2-8-19/h3-6,13H,1-2,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKHDDMWXRIOJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2354072.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2354073.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2354075.png)
![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)

